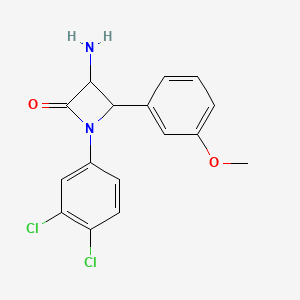
3-Amino-1-(3,4-dichlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(3,4-dichlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class. Azetidinones are four-membered lactams, which are known for their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,4-dichlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted anilines and benzaldehydes.
Formation of Azetidinone Ring: The key step involves the cyclization of the intermediate to form the azetidinone ring. This can be achieved through a [2+2] cycloaddition reaction.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amino group or the aromatic rings.
Reduction: Reduction reactions may target the carbonyl group in the azetidinone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.
Substitution Reagents: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Possible applications in drug development, particularly for its potential biological activities.
Industry: Use in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(3,4-dichlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one would depend on its specific biological target. Generally, azetidinones can inhibit enzymes by mimicking the transition state of enzyme substrates, thereby blocking the active site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1-(3,4-dichlorophenyl)azetidin-2-one: Lacks the methoxy group, which may affect its biological activity.
4-(3-Methoxyphenyl)azetidin-2-one: Lacks the amino and dichlorophenyl groups, which may alter its reactivity and applications.
Uniqueness
The presence of both the dichlorophenyl and methoxyphenyl groups in 3-Amino-1-(3,4-dichlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one may confer unique properties, such as enhanced biological activity or specific binding affinities.
For precise and detailed information, consulting scientific literature and databases is recommended
Eigenschaften
Molekularformel |
C16H14Cl2N2O2 |
|---|---|
Molekulargewicht |
337.2 g/mol |
IUPAC-Name |
3-amino-1-(3,4-dichlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-22-11-4-2-3-9(7-11)15-14(19)16(21)20(15)10-5-6-12(17)13(18)8-10/h2-8,14-15H,19H2,1H3 |
InChI-Schlüssel |
MGIXLOJDMLCGNH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2C(C(=O)N2C3=CC(=C(C=C3)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


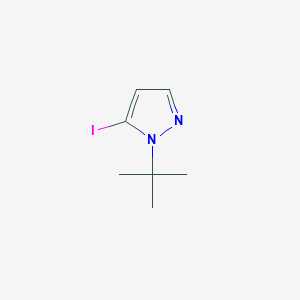
![oxygen(2-);4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);tetrahydroxide](/img/structure/B14772554.png)

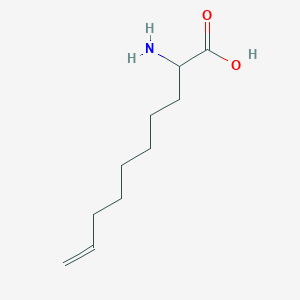
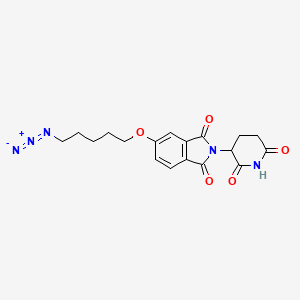
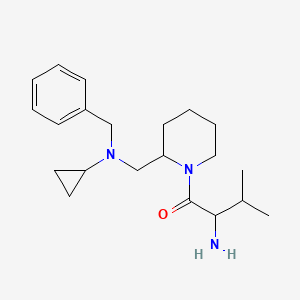
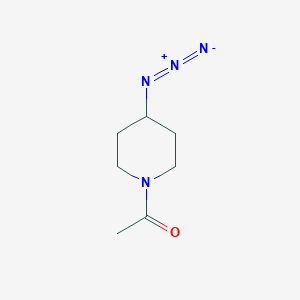
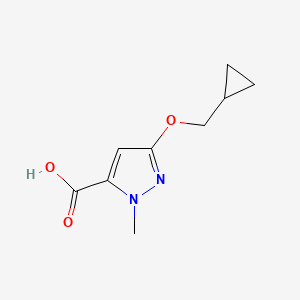
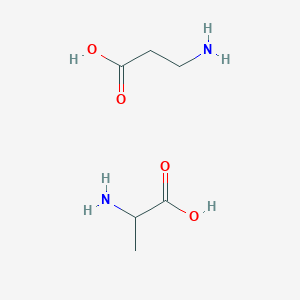

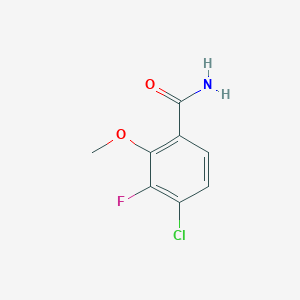

![Benzyl 3-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14772607.png)
![3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B14772612.png)
